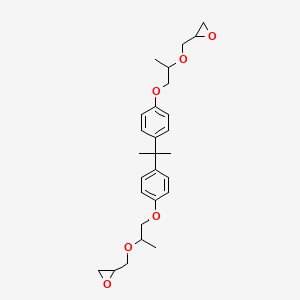

Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Description

Properties

CAS No. |

63832-41-7 |

|---|---|

Molecular Formula |

C27H36O6 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

2-[1-[4-[2-[4-[2-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxymethyl]oxirane |

InChI |

InChI=1S/C27H36O6/c1-19(28-15-25-17-32-25)13-30-23-9-5-21(6-10-23)27(3,4)22-7-11-24(12-8-22)31-14-20(2)29-16-26-18-33-26/h5-12,19-20,25-26H,13-18H2,1-4H3 |

InChI Key |

BIQUGUWHHLMHCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC3CO3)OCC4CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- undergoes various chemical reactions, including:

Oxidation: The epoxide groups can be oxidized to form diols.

Reduction: Reduction reactions can convert the epoxide groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild conditions to open the epoxide ring.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Basic Information

- Chemical Formula : C21H24O4

- Molecular Weight : 340.41 g/mol

- CAS Number : 1675-54-3

- IUPAC Name : 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-

Structure

The compound features a complex structure that includes multiple ether linkages and phenylene groups, contributing to its reactivity and stability in various applications.

Polymer Science

Oxirane derivatives are widely used to synthesize epoxy resins due to their excellent adhesive properties and mechanical strength. These resins are crucial in:

- Coatings : Providing protective layers on surfaces.

- Composites : Enhancing the strength-to-weight ratio in materials used in aerospace and automotive industries.

Case Study: Epoxy Resins in Aerospace

A study demonstrated that epoxy resins derived from Oxirane compounds significantly improved the mechanical properties of composite materials used in aircraft components, resulting in lighter and more fuel-efficient designs .

Biomedical Engineering

The biocompatibility of Oxirane-based polymers makes them suitable for use in medical devices. Specific applications include:

- Hip Prostheses : The compound is utilized in the formulation of materials for hip replacements due to its durability and resistance to wear .

- Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of pharmaceuticals.

Case Study: Hip Prosthesis Development

Research highlighted the successful integration of Oxirane-based polymers in hip prostheses, leading to reduced rejection rates and improved patient outcomes over traditional materials .

Adhesives and Sealants

The strong bonding capabilities of Oxirane derivatives make them ideal for use as adhesives in various industries:

- Construction : Used for bonding structural elements.

- Electronics : Employed as sealants in circuit boards to protect against moisture.

Inert Ingredients in Pesticides

The compound is permitted as an inert ingredient in non-food pesticide formulations, enhancing the efficacy of active ingredients while ensuring safety .

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Science | Epoxy resins | High strength, adhesive properties |

| Biomedical Engineering | Hip prostheses | Biocompatibility, durability |

| Adhesives and Sealants | Construction and electronics | Strong bonding |

| Pesticides | Inert ingredient | Enhanced efficacy |

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis- involves the interaction of its epoxide groups with various molecular targets. The epoxide groups are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is exploited in various applications, including cross-linking in polymers and enzyme inhibition .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-

- Common Name: Bisphenol A diglycidyl ether (BADGE)

- CAS No.: 1675-54-3 , 71033-08-4 (modified variant with butoxymethyl group)

- Molecular Formula : C₂₁H₂₄O₄ (base structure) , C₃₅H₅₂O₈ (butoxymethyl-modified variant)

- Molecular Weight : 340.41 g/mol (base) , 600.78 g/mol (modified)

- Structure: Derived from Bisphenol A, featuring two glycidyl ether groups linked via a dimethylmethane bridge .

Key Properties :

- Physical State : Neat oil at room temperature .

- Reactivity : Epoxide groups enable crosslinking with amines, anhydrides, or thiols, forming thermosetting polymers .

- Applications : Widely used in epoxy resins for coatings, adhesives, and composites due to high mechanical strength and thermal stability .

Comparison with Structural Analogs

Bisphenol F Diglycidyl Ether (CAS 2095-03-6)

Butoxymethyl-Modified BADGE (CAS 71033-08-4)

Cyclohexylidene-Based Analog (CAS 13446-84-9)

- Structure: Cyclohexylidene group replaces methylethylidene, introducing a non-aromatic ring .

- Properties :

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Environmental and Regulatory Profiles

Biological Activity

Oxirane, commonly referred to as a glycidyl ether derivative, has garnered attention due to its unique chemical structure and potential biological activities. The compound's IUPAC name is Oxirane, 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)oxymethylene))bis-, and it is characterized by the molecular formula and a molecular weight of approximately 456.57 g/mol . This compound is primarily utilized in the manufacture of epoxy resins and has applications in various industrial processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 456.57 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 579.3 °C at 760 mmHg |

| Flash Point | 226.4 °C |

| LogP | 4.3779 |

Biological Activity

The biological activity of Oxirane compounds, particularly those derived from glycidyl ethers, has been the subject of various studies focusing on their potential toxicological effects and therapeutic applications.

Toxicological Studies:

- Skin Sensitization: Oxirane has been identified as a skin sensitizer, with potential to cause allergic reactions upon dermal exposure. This property necessitates careful handling in occupational settings .

- Irritation Potential: Studies indicate that exposure to Oxirane can lead to contact dermatitis and other skin irritations .

Therapeutic Applications:

Research into the therapeutic potential of Oxirane derivatives suggests they may exhibit antimicrobial properties. For instance, certain glycidyl ethers have demonstrated efficacy against various bacterial strains, indicating potential use in pharmaceutical formulations .

Case Studies

Case Study 1: Occupational Exposure

A study conducted on workers in industries utilizing epoxy resins highlighted the prevalence of allergic contact dermatitis linked to exposure to Oxirane compounds. The findings emphasized the need for protective measures and monitoring of skin reactions among employees .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of modified glycidyl ethers derived from Oxirane. The results showed significant inhibition of bacterial growth, suggesting that these compounds could be developed into effective antimicrobial agents for medical applications .

Research Findings

Recent research has focused on the synthesis and modification of Oxirane derivatives to enhance their biological activity while reducing toxicity. For example, modifications aimed at improving solubility and bioavailability have shown promise in preclinical models . Furthermore, ongoing studies are examining the mechanisms by which these compounds exert their biological effects, particularly in relation to cell signaling pathways involved in inflammation and immune response.

Q & A

Q. What are the standard synthetic routes for preparing this epoxy compound?

Methodological Answer: The compound is synthesized via nucleophilic substitution between bisphenol A derivatives and epichlorohydrin. Key steps include:

- Step 1: Reacting bisphenol A (4,4'-isopropylidenediphenol) with epichlorohydrin in a 1:2 molar ratio under alkaline conditions (e.g., NaOH) to form the diglycidyl ether .

- Step 2: Purification via vacuum distillation or recrystallization to remove unreacted epichlorohydrin and byproducts .

- Critical Parameters:

Q. Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.16 g/mL at 25°C | |

| Melting Point | 40–44°C | |

| Molecular Weight | 340.41 g/mol |

Q. Which analytical methods are effective for characterizing its structure and purity?

Methodological Answer:

- Oxirane Oxygen Content: Determined via titration (AOCS Cd 9-57), where hydrobromic acid reacts with epoxy groups. Theoretical oxirane oxygen (6.0%) is calculated from iodine values .

- Spectroscopy:

- Chromatography: HPLC with UV detection (λ = 280 nm) quantifies residual monomers and oligomers .

Advanced Research Questions

Q. How can polymerization conditions be optimized for this monomer?

Methodological Answer: When polymerizing with co-monomers (e.g., poly(ethylene glycol)), consider:

- Stoichiometry: Adjust epoxy-to-hydroxyl group ratios (1:1 to 1:1.2) to control crosslinking density .

- Catalysts: Use Lewis acids (e.g., BF₃·Et₂O) for cationic polymerization or amines (e.g., DDM) for step-growth mechanisms .

- Temperature: Cure at 60–120°C to balance gelation time and thermal degradation .

- Post-Curing: Annealing at 150°C for 2 hours enhances mechanical properties (e.g., Tg increases by 15–20°C) .

Q. How should environmental toxicity assessments be conducted?

Methodological Answer:

- Acute Aquatic Toxicity:

- Follow OECD 202 (Daphnia magna) and OECD 201 (algae) protocols. Reported EC₅₀ values:

- Daphnia: >100 ppm (48-hour)

- Algae: 54–98 ppm (72-hour) .

- Chronic Toxicity: Estimate NOEC (No Observed Effect Concentration) as 10% of acute EC₅₀ .

- Biodegradation: Use OECD 301B (CO₂ evolution test) to assess mineralization rates under aerobic conditions .

Q. Table 2: Environmental Hazard Data

| Parameter | Value | Source |

|---|---|---|

| PM10 Threshold (vapor) | 1000 ppm (acute) | |

| Chronic Aquatic Hazard | Moderate (M) |

Q. How to resolve contradictions in toxicity data across studies?

Methodological Answer:

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., particle size in PM10 measurements) .

- Mechanistic Studies: Use computational models (e.g., QSAR) to correlate structural features (e.g., oxirane ring stability) with toxicity .

- Standardization: Cross-validate methods (e.g., LC-MS vs. GC-MS) and align with EPA/ECHA guidelines for data harmonization .

Q. What regulatory compliance steps are critical for laboratory use?

Methodological Answer:

- EPA TSCA Compliance: Report significant new uses (e.g., polymerization with novel co-monomers) under 40 CFR §721.11480 .

- Handling Protocols: Follow GHS Category 2 guidelines for skin corrosion (wear nitrile gloves, fume hoods) .

- Waste Disposal: Neutralize epoxy residues with 10% H₂SO₄ before incineration to prevent oxirane release .

Q. What advanced techniques probe crosslinking dynamics?

Methodological Answer:

- Rheology: Time-sweep experiments at 1 Hz frequency monitor gelation (tan δ < 1 indicates network formation) .

- DSC: Track Tg shifts during curing; post-cure Tg > 100°C indicates high crosslink density .

- Solid-State NMR: ¹³C CP/MAS detects mobility changes in aromatic and epoxide groups during vitrification .

Q. How to assess long-term stability under environmental stress?

Methodological Answer:

- Hydrolytic Degradation: Immerse samples in pH 4–9 buffers at 50°C for 28 days; quantify mass loss via gravimetry .

- UV Exposure: Use QUV accelerated weathering tester (UVA-340 lamps) to simulate 2 years of sunlight; FTIR tracks carbonyl index increases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.